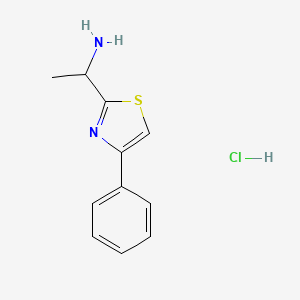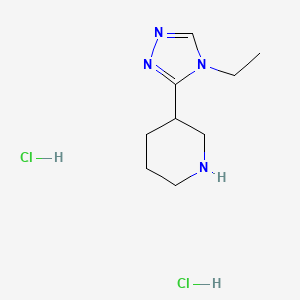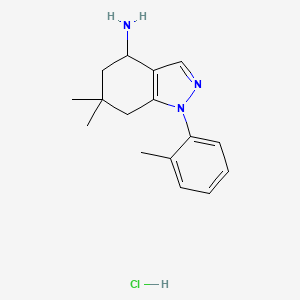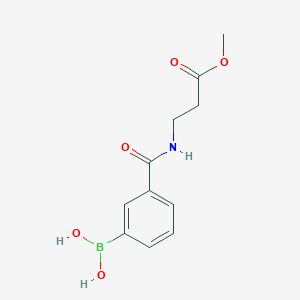
4-Cloro-6-etoxi-2-(metiltio)pirimidina
Descripción general
Descripción
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine is a multifunctionalized pyrimidine scaffold. Pyrimidines are well-known for their presence in biological systems as components of nucleic acid bases such as cytosine, thymine, and uracil, as well as the vitamin thiamine
Aplicaciones Científicas De Investigación
This compound has diverse scientific research applications. It is used as a versatile scaffold in organic synthesis, enabling the development of various pharmaceuticals and bioactive molecules . Its unique properties make it valuable in drug discovery, material synthesis, and other fields of chemistry and biology.
Mecanismo De Acción
Target of Action
Pyrimidines, the class of compounds to which it belongs, are known to interact with various biological systems, including nucleic acid bases cytosine, thymine, and uracil, as well as the vitamin thiamine .
Mode of Action
It’s known that pyrimidines can be modified by nucleophilic aromatic substitution or palladium coupling reactions .
Biochemical Pathways
Pyrimidines are known to be involved in a wide range of biological processes, including anti-inflammatory , anti-microbial , anti-HIV , anti-malarial , and anti-tumour activities.
Pharmacokinetics
The lipophilicity and water solubility of a compound can influence its pharmacokinetics .
Result of Action
It’s known that pyrimidines can have a wide range of effects, depending on their specific targets and mode of action .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine. For instance, thermal decomposition can lead to the release of irritating gases and vapors . Therefore, it’s recommended to handle this compound only outdoors or in a well-ventilated area .
Análisis Bioquímico
Biochemical Properties
4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a scaffold for multifunctionalized pyrimidines, which are crucial in the synthesis of various bioactive molecules . The interactions of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine with these biomolecules often involve nucleophilic aromatic substitution or palladium coupling reactions, which are essential for modifying the pyrimidine scaffold .
Cellular Effects
The effects of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to interact with various cellular components, leading to changes in the expression of specific genes and alterations in metabolic pathways . These interactions can result in either the activation or inhibition of certain cellular processes, depending on the context and concentration of the compound.
Molecular Mechanism
At the molecular level, 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been reported to inhibit certain enzymes involved in nucleic acid synthesis, thereby affecting DNA replication and repair . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine remains stable under inert atmospheric conditions at room temperature
Dosage Effects in Animal Models
The effects of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could lead to toxic or adverse effects. Threshold effects have been observed, where a specific concentration of the compound is required to elicit a biological response . Toxicity studies have indicated that high doses of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine can cause significant cellular damage and disrupt normal physiological functions .
Metabolic Pathways
4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter the levels of specific metabolites . Understanding the metabolic pathways of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine is crucial for elucidating its biological effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The distribution pattern of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine can affect its biological activity and therapeutic potential.
Subcellular Localization
4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine exhibits specific subcellular localization, which is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell . The subcellular localization of 4-Chloro-6-ethoxy-2-methylsulfanyl-pyrimidine can influence its interactions with other biomolecules and its overall biological effects.
Métodos De Preparación
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine can be synthesized from 4,6-dichloro-2-(methylthio)pyrimidine. The reaction involves the use of sodium ethoxide (EtONa) in ethanol (EtOH) at approximately 20°C for 2 hours, yielding the desired compound in 89% yield . This method highlights the efficiency and practicality of synthesizing this compound under mild conditions.
Análisis De Reacciones Químicas
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine undergoes various chemical reactions, including nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. Common reagents used in these reactions include alkoxides, hydroxides, and amine nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution by alkoxide occurs at the C2 position, while hydroxide attacks the C4 position .
Comparación Con Compuestos Similares
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine can be compared with other similar compounds such as 4,6-dichloro-2-(methylthio)pyrimidine and 4-chloro-5-methoxy-2-methylsulfanyl-pyrimidine These compounds share similar structural features but differ in their functional groups and reactivity
Propiedades
IUPAC Name |
4-chloro-6-ethoxy-2-methylsulfanylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2OS/c1-3-11-6-4-5(8)9-7(10-6)12-2/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHUXTAMHJKMPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)SC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10693785 | |
| Record name | 4-Chloro-6-ethoxy-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221679-84-1 | |
| Record name | 4-Chloro-6-ethoxy-2-(methylsulfanyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10693785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({6-Methylimidazo[1,2-a]pyridin-2-yl}methoxy)benzoic acid hydrochloride](/img/structure/B1452937.png)



![3-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B1452944.png)


![3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1452950.png)
![[1-(3-Methyl-1,2,4-oxadiazol-5-YL)propyl]amine hydrochloride](/img/structure/B1452951.png)
![3-[Ethyl(methyl)amino]propanoic acid hydrochloride](/img/structure/B1452953.png)

